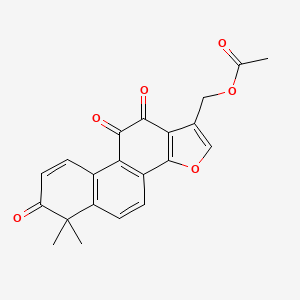
(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin is a synthetic peptide analog of enkephalins, which are endogenous opioid peptides. This compound is designed to mimic the natural enkephalins but with enhanced stability and potency. It is primarily used in scientific research to study opioid receptors and their physiological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition involving deprotection and coupling reactions. The specific conditions, such as the choice of protecting groups and coupling reagents, can vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, potentially altering the compound’s structure and function.
Substitution: Halogen substitution reactions can modify the iodine atoms on the tyrosine residue, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogen exchange reactions using sodium iodide or other halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric forms.
Aplicaciones Científicas De Investigación
(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigates the role of opioid receptors in various physiological processes, including pain modulation and immune response.
Medicine: Explores potential therapeutic applications for pain management and addiction treatment.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
Mecanismo De Acción
The compound exerts its effects by binding to opioid receptors, which are G-protein-coupled receptors (GPCRs) located on the surface of cells. Upon binding, it activates intracellular signaling pathways that lead to various physiological responses, such as analgesia (pain relief) and euphoria. The molecular targets include the mu, delta, and kappa opioid receptors, each of which mediates different effects.
Comparación Con Compuestos Similares
Similar Compounds
(D-Ala2,D-Leu5)-Enkephalin: Another synthetic analog with similar properties but different amino acid substitutions.
(Met5)-Enkephalin: A naturally occurring enkephalin with a methionine residue at the fifth position.
(Leu5)-Enkephalin: Another natural enkephalin with a leucine residue at the fifth position.
Uniqueness
(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin is unique due to the presence of iodine atoms on the tyrosine residue, which enhances its stability and binding affinity to opioid receptors. This makes it a valuable tool for studying the structure-activity relationships of opioid peptides.
Propiedades
Fórmula molecular |
C26H33I2N5O6 |
|---|---|
Peso molecular |
765.4 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C26H33I2N5O6/c1-15(32-25(38)20(29)12-17-10-18(27)23(36)19(28)11-17)24(37)31-14-22(35)33(2)21(26(39)30-8-9-34)13-16-6-4-3-5-7-16/h3-7,10-11,15,20-21,34,36H,8-9,12-14,29H2,1-2H3,(H,30,39)(H,31,37)(H,32,38)/t15-,20+,21+/m1/s1 |
Clave InChI |
HVAFERGAOGMJBF-NQERJWCQSA-N |
SMILES isomérico |
C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC(=C(C(=C2)I)O)I)N |
SMILES canónico |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)


![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)




![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)


